2-methylbenzamide Oxime
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Overview
Description
2-Methylbenzamide oxime, also known as 2-methylbenzohydroxamic acid, is an organic compound with the molecular formula C8H10N2O. It belongs to the class of oximes, which are characterized by the presence of a hydroxylamine functional group attached to a carbon-nitrogen double bond.
Mechanism of Action
Target of Action
Oximes in general are known to interact with various enzymes and receptors in the body .
Mode of Action
Oximes, including 2-methylbenzamide oxime, are known to undergo an essentially irreversible process forming an oxime as the adduct dehydrates . This reaction is facilitated by the nitrogen in the oxime acting as a nucleophile .
Biochemical Pathways
The key role is played by cytochrome P450 or other dihydronicotinamide-adenine dinucleotide phosphate (NADPH)-dependent reductase pathways .
Result of Action
The formation of oximes is known to be an essentially irreversible process .
Biochemical Analysis
Biochemical Properties
They can act as ligands and sequestering agents for metal ions .
Cellular Effects
Some oximes have been found to display toxic effects on a cellular level .
Molecular Mechanism
As the ketone gets used up, the hemiketal decomposes in an attempt to maintain the concentration of the ketone .
Metabolic Pathways
Oximes are known to be involved in various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylbenzamide oxime can be synthesized through the condensation of 2-methylbenzamide with hydroxylamine hydrochloride. The reaction typically occurs in an aqueous medium and is catalyzed by aniline or phenylenediamine derivatives . The reaction conditions involve heating the mixture to facilitate the formation of the oxime bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the process may involve purification steps such as recrystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methylbenzamide oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of this compound can yield amines.
Substitution: The oxime group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
2-Methylbenzamide oxime has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as an anticancer and anti-inflammatory agent.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
- Benzamide oxime
- Cyclohexanone oxime
- N,N-Diethyl-3-methylbenzamide
Uniqueness
2-Methylbenzamide oxime is unique due to its specific structural features, such as the presence of a methyl group on the benzene ring, which can influence its reactivity and binding properties. This structural variation can lead to differences in its chemical behavior and biological activity compared to other oximes .
Properties
IUPAC Name |
N'-hydroxy-2-methylbenzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-4-2-3-5-7(6)8(9)10-11/h2-5,11H,1H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKAWWHOQNNATR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C(=N/O)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40312-14-9 |
Source
|
Record name | 40312-14-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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